Cas no 1803824-35-2 (2-Difluoromethoxy-6-fluorothiophenol)
2-Difluoromethoxy-6-fluorothiophenol Chemical and Physical Properties
Names and Identifiers
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- 2-Difluoromethoxy-6-fluorothiophenol
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- MDL: MFCD28789733
- Inchi: 1S/C7H5F3OS/c8-4-2-1-3-5(6(4)12)11-7(9)10/h1-3,7,12H
- InChI Key: FKYYAIHMBAZAGD-UHFFFAOYSA-N
- SMILES: SC1C(=CC=CC=1OC(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Topological Polar Surface Area: 10.2
2-Difluoromethoxy-6-fluorothiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 142639-1g |
2-Difluoromethoxy-6-fluorothiophenol, 95% |
1803824-35-2 | 95% | 1g |
$3998.00 | 2023-09-05 |
2-Difluoromethoxy-6-fluorothiophenol Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-Difluoromethoxy-6-fluorothiophenol
Comprehensive Analysis of 2-Difluoromethoxy-6-fluorothiophenol (CAS No. 1803824-35-2): Properties, Applications, and Industry Trends
In the rapidly evolving field of fluorinated organic compounds, 2-Difluoromethoxy-6-fluorothiophenol (CAS No. 1803824-35-2) has emerged as a compound of significant interest due to its unique chemical structure and versatile applications. This fluorothiophenol derivative is characterized by the presence of difluoromethoxy and fluoro substituents, which enhance its reactivity and stability under various conditions. Researchers and industry professionals are increasingly exploring its potential in pharmaceutical intermediates, agrochemical synthesis, and advanced material science.
The molecular formula of 2-Difluoromethoxy-6-fluorothiophenol reflects its highly fluorinated nature, a feature that aligns with current trends favoring fluorine-containing compounds in drug discovery and material innovation. Fluorine's electronegativity and small atomic radius contribute to the compound's ability to form strong bonds, making it valuable for designing bioactive molecules. Recent studies highlight its role in optimizing drug bioavailability and metabolic stability, addressing key challenges in modern medicinal chemistry.
From an industrial perspective, the demand for specialty chemicals like 2-Difluoromethoxy-6-fluorothiophenol is driven by advancements in green chemistry and sustainable synthesis. Manufacturers are focusing on eco-friendly production methods to reduce environmental impact while maintaining high purity standards. This aligns with global initiatives such as the UN Sustainable Development Goals (SDGs), particularly in responsible consumption and production (SDG 12).
In analytical applications, 2-Difluoromethoxy-6-fluorothiophenol serves as a critical chromatography standard and spectroscopic reference due to its distinct spectral signatures. Its NMR and MS data are well-documented in scientific literature, facilitating its identification in complex mixtures. Laboratories specializing in forensic analysis and environmental monitoring utilize this compound for method validation and quality control protocols.
The compound's thermal and chemical stability also makes it suitable for high-performance polymer modifications. In the electronics industry, fluorinated thiophenols are investigated for semiconductor coatings and dielectric materials, where their resistance to degradation under extreme conditions is highly valued. This application gains relevance amid growing investments in 5G technology and flexible electronics.
Safety and handling protocols for 2-Difluoromethoxy-6-fluorothiophenol emphasize standard laboratory practices, including the use of personal protective equipment (PPE) and ventilated workstations. While not classified under stringent regulatory categories, proper storage conditions—such as anhydrous environments and temperature-controlled settings—are recommended to preserve its integrity.
Market analysts project steady growth for fluorinated building blocks like 2-Difluoromethoxy-6-fluorothiophenol, citing expanding R&D in targeted therapies and smart materials. Patent filings related to its derivatives have surged, particularly in Asia-Pacific and North American markets, reflecting regional innovation hubs' focus on cutting-edge chemical solutions.
For researchers seeking detailed technical data, peer-reviewed journals frequently publish studies on structure-activity relationships (SAR) involving this compound. Collaborative platforms like Reaxys and SciFinder provide curated datasets, while suppliers offer custom synthesis services to meet project-specific requirements. As the scientific community continues to unravel its potential, 2-Difluoromethoxy-6-fluorothiophenol remains a compelling subject for both academic and industrial exploration.
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